Methyl 2-cyclohexyl-3-oxobutanoate
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Overview
Description
“Methyl 2-cyclohexyl-3-oxobutanoate” is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often participate in nucleophilic addition reactions of carbonyl compounds .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Photolysis Studies
Methyl 2-chloro-3-oxobutanoate, closely related to methyl 2-cyclohexyl-3-oxobutanoate, has been studied for its behavior under photolysis. The study by (Enev et al., 1987) found various compounds formed upon irradiation, indicating its potential utility in photochemical reactions and synthetic chemistry.
Synthesis Applications
A study by (Kunz et al., 1990) demonstrated the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates to produce methyl 4-oxobutanoates, highlighting its use in creating sensitive β-formyl esters.
Catalysis in Asymmetric Hydrogenation
(Mashima et al., 1991) explored the use of methyl 2-benzamidomethyl-3-oxobutanoate in catalytic asymmetric hydrogenation, producing an intermediate crucial for β-lactam antibiotics synthesis.
Isotopic Labelling in Proteomics
In proteomics, the synthesis of specific labelled compounds is vital. (Ayala et al., 2012) developed a method to produce 2-hydroxy-2-ethyl-3-oxobutanoate, related to this compound, for the isotopic labelling of Ile methyl-γ(2) groups in proteins.
Applications in Synthetic Chemistry
The versatility of this compound and related compounds in synthetic chemistry is highlighted by their use in various synthesis processes. (Prezent & Dorokhov, 2012) described the synthesis of diaminomethylidene derivatives of tetronic acid using related compounds.
Biosynthetic Research
The study of biosynthetic pathways often involves compounds like this compound. (Billington et al., 1979) identified 4-methylthio-2-oxobutanoate in cultures, a compound related to this compound, as an intermediate in the biosynthesis of ethylene from methionine.
Odorless Thioacetalization Reagent
Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a related compound, was investigated by (Ran et al., 2005) as a nonthiolic, odorless, and practical thioacetalization reagent, demonstrating the chemical versatility of these compounds.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyclohexyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGQIWQPPASAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175230-30-5 |
Source
|
Record name | methyl 2-cyclohexyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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